molecular formula C18H36O2 B036810 16-Methylheptadecanoic acid CAS No. 30399-84-9

16-Methylheptadecanoic acid

Cat. No. B036810
CAS RN: 30399-84-9
M. Wt: 284.5 g/mol
InChI Key: XDOFQFKRPWOURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of 16-Methylheptadecanoic acid involves complex chemical processes. For example, the synthesis of methyl 16-trideuteriohexadecanoate, a derivative, was achieved from methyl 7-oxo-16-heptadecenoate with high isotopic purity (Tulloch, 1977). Another study reports the synthesis of 1-14C-17-iodoheptadecanoic acid, a radiolabeled variant, using 1,16-hexadecanediol and potassium iodide (Schultz, Machulla, & Feinendegen, 1989).

Molecular Structure Analysis

The molecular structure of 16-Methylheptadecanoic acid and its derivatives has been extensively studied. For instance, research on 10,16-Dihydroxyhexadecanoic Acid and its methyl ester derivative, which are structurally related, provided insights into their oligomerization reactions (Gómez-Patiño et al., 2013).

Chemical Reactions and Properties

Chemical reactions and properties of 16-Methylheptadecanoic acid involve intricate biochemical processes. For example, the synthesis and evaluation of 16-cyclopentadienyl tricarbonyl 99mTc 16-oxo-hexadecanoic acid revealed its potential as a radiotracer for evaluating fatty acid metabolism in myocardium (Lee et al., 2008).

Physical Properties Analysis

Studies like the atomic force measurements of 16-mercaptohexadecanoic acid and its salt with CH provided valuable data on the chemical and mechanical properties of such compounds (Morales-Cruz et al., 2005).

Chemical Properties Analysis

Research into the chemical properties of 16-Methylheptadecanoic acid reveals its multifaceted nature. An example includes the preparation of no carrier added fluorine-18 labeled 16-fluorohexadecanoic acids, offering insights into the reactivity and applications of this fatty acid in radiolabeling (Bosch, DeGrado, & Gatley, 1986).

Scientific Research Applications

Metabolic Studies

16-Methylheptadecanoic acid has been utilized in metabolic research. Björkhem and Danielsson (1970) synthesized this acid and found it to be oxidized into various products by rat liver homogenate, emphasizing its role in metabolic processes (Björkhem & Danielsson, 1970). Additionally, Elmaleh et al. (1983) compared 14C-labeled 16-Methylheptadecanoic acid with other fatty acids for biodistribution in rats, highlighting its potential in studying myocardial metabolic integrity (Elmaleh et al., 1983).

Anticancer Research

Saravanakumar et al. (2015) explored the anticancer potential of 16-methylheptadecanoic acid methyl ester derived from marine Trichoderma. They found significant anticancer effects against human cancer cell lines, suggesting its potential in cancer treatment (Saravanakumar et al., 2015).

Biodegradation Studies

Callaghan et al. (2008) investigated the anaerobic biodegradation of n-hexadecane, identifying 16-methylheptadecanoic acid as a metabolite. This study contributes to understanding microbial processes in contaminated environments (Callaghan et al., 2008).

Imaging and Diagnostic Applications

Studies by Kubota et al. (1991) and Takahashi et al. (1991) utilized analogs of 16-Methylheptadecanoic acid in developing imaging tracers for tumor detection and myocardial imaging, respectively, showing its applicability in medical diagnostics (Kubota et al., 1991); (Takahashi et al., 1991).

Lipid Analysis and Characterization

Huang et al. (2006) and Mendoza et al. (2007) used 16-Methylheptadecanoic acid in lipid analysis and characterization, providing insights into the fatty acid composition in various samples (Huang et al., 2006); (Mendoza et al., 2007).

Safety And Hazards

When handling 16-Methylheptadecanoic acid, avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

16-methylheptadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20/h17H,3-16H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOFQFKRPWOURC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040790
Record name 16-Methylheptadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid, Solid
Record name Isooctadecanoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 16-Methylheptadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031066
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

16-Methylheptadecanoic acid

CAS RN

2724-58-5, 30399-84-9
Record name Isostearic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2724-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isooctadecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002724585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isooctadecanoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 16-Methylheptadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isooctadecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.602
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 16-methylheptadecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.488
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 16-METHYLHEPTADECANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZM5XA0ILL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 16-Methylheptadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031066
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

69.5 °C
Record name 16-Methylheptadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031066
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A reaction product of isostearic acid (ISA) and tetraethylene pentamine (TEPA; Union Carbides HP TEPA) was prepared by adding 450 grams of isostearic acid to a 500 ml round bottom 4-neck flask equipped with a reflux condenser, a stirring bar and a nitrogen bubbler in order to obtain a level sufficient to permit agitation and heat transfer. The flask contents were then heated to 110° C. and 189 grams (about 1 mole) of TEPA were added slowly with mixing. After all of the TEPA was added to the flask, an additional 450 grams of ISA were added with stirring at 110° C. (a total of about 3.125 moles of ISA were added). The batch temperature was then raised slowly to drive the condensation reaction. Water of condensation began to appear immediately and was removed through the flask overhead system with a nitrogen sparge. After most of this water was removed (approximately 160° C.), vacuum stripping was applied and the flask temperature was raised to 200° C. to drive the condensation to completion. The reaction was complete after about 5 hours with 3 moles of isostearic acid (ISA) reacting with 1 mole of tetraethylene pentamine (TEPA) to form ISA-TEPA. The resulting product is designated friction modifier-1 (FM-1).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step Two
Name
Quantity
189 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
450 g
Type
reactant
Reaction Step Five
Name
Quantity
3.125 mol
Type
reactant
Reaction Step Six
Quantity
3 mol
Type
reactant
Reaction Step Seven
Quantity
1 mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods II

Procedure details

Then 200 ml. xylene was added and 100 g n-C18 -isocyanate (0.339 mole) was dispersed in the mixture with stirring. The temperature was about 45° C. and the mixture was allowed to cool to about 28° C. The mixture containing a little floc was filtered and solvent removed by "Rotavapor". The solid was dissolved in cyclohexane, filtered and again recovered by solvent evaporation. It was again washed with cyclohexane to give a white, waxy solid. Nitrogen content was 8.6 wt. %.
Quantity
0.339 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
16-Methylheptadecanoic acid
Reactant of Route 2
Reactant of Route 2
16-Methylheptadecanoic acid
Reactant of Route 3
Reactant of Route 3
16-Methylheptadecanoic acid
Reactant of Route 4
Reactant of Route 4
16-Methylheptadecanoic acid
Reactant of Route 5
Reactant of Route 5
16-Methylheptadecanoic acid
Reactant of Route 6
Reactant of Route 6
16-Methylheptadecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.